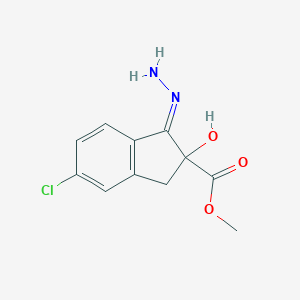

Methyl-(1E)-5-Chlor-1-hydrazinyliden-2-hydroxy-2,3-dihydro-1H-inden-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an intriguing synthetic compound. Its complex structure endows it with diverse chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's combination of functional groups, such as the hydrazinylidene and hydroxy groups, provides a foundation for a wide range of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate finds application in several scientific domains:

Chemistry: It serves as a building block in organic synthesis and material science.

Biology: This compound is explored for its biochemical activities, including enzyme inhibition.

Medicine: Research is ongoing into its potential therapeutic effects, including antitumor and antimicrobial properties.

Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps:

Starting with a halogenation reaction to introduce the chlorine atom.

Condensation reactions to form the indene skeleton.

Addition of the hydrazine group to form the hydrazinylidene moiety.

Final methylation to obtain the methyl ester.

Industrial Production Methods: In an industrial setting, these reactions are optimized for high yield and purity. Reaction conditions such as temperature, solvent, and pH are meticulously controlled. Catalysts might be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The hydrazinylidene group can participate in reduction reactions, leading to different substituted hydrazine derivatives.

Substitution: Chlorine can be substituted by nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for substitution: Alkoxides, amines.

Major Products:

From Oxidation: Carbonyl derivatives such as ketones or aldehydes.

From Reduction: Substituted hydrazine compounds.

From Substitution: Diverse substituted products depending on the nucleophile used.

Wirkmechanismus

The compound's mechanism of action varies with its application:

In biological systems, it may interact with enzymes or receptors, influencing molecular pathways involved in disease states.

Its effects in chemistry are largely driven by its ability to undergo diverse chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Other Compounds:

Structurally similar compounds: Methyl indene carboxylates, hydrazine derivatives.

Unique Features: The combination of the indene skeleton with the hydrazinylidene and chlorine substituents.

Similar Compounds List: Methyl 5-chloroindene-2-carboxylate, Methyl 1-hydrazinylideneindene-2-carboxylate.

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate stands out for its chemical versatility and potential across various fields of scientific research.

Biologische Aktivität

Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by a hydrazinylidene moiety and a hydroxyl group, suggests diverse biochemical interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is C₁₁H₁₁ClN₂O₃. The compound features a complex arrangement of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 240.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 144172-26-9 |

Synthesis

The synthesis of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves several steps:

- Halogenation : Introduction of the chlorine atom.

- Condensation Reactions : Formation of the indene skeleton.

- Hydrazine Addition : Incorporation of the hydrazinylidene group.

- Methylation : Final steps to yield the methyl ester.

These reactions are optimized for high yield and purity in industrial settings, often utilizing specific catalysts and controlled conditions to enhance efficiency .

Antimicrobial Properties

Research has indicated that Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. However, specific case studies detailing its efficacy remain limited.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features suggest that it may interact with key enzymatic pathways involved in disease processes. Preliminary studies indicate that it could inhibit certain enzymes linked to cancer progression and microbial resistance .

Antitumor Activity

There is ongoing research into the antitumor properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are necessary to elucidate these pathways and assess the compound's therapeutic potential .

The biological activity of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate can be attributed to its ability to:

- Interact with cellular receptors and enzymes.

- Induce oxidative stress in microbial cells.

- Modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have reported on the biological effects of similar compounds, providing insights into the potential applications of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar hydrazine functionalities exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Effects : Research on related indene derivatives indicated a capacity to inhibit tumor growth in xenograft models, suggesting a promising avenue for further exploration .

Eigenschaften

CAS-Nummer |

144172-26-9 |

|---|---|

Molekularformel |

C11H11ClN2O3 |

Molekulargewicht |

254.67 g/mol |

IUPAC-Name |

methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |

InChI |

InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |

InChI-Schlüssel |

JCVOGCGLEKVMAX-ZROIWOOFSA-N |

SMILES |

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |

Isomerische SMILES |

COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |

Kanonische SMILES |

COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.